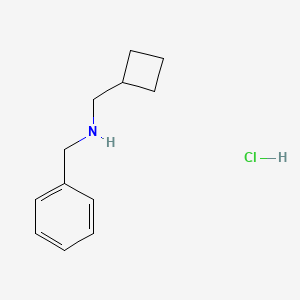![molecular formula C9H18N2O4 B13574536 tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate: is a chemical compound with the molecular formula C7H15NO3 . It is a clear, light yellow viscous liquid that is soluble in water, chloroform, and methanol . This compound is often used as a protected amine in organic synthesis, particularly in the synthesis of phosphatidyl ethanolamines and ornithine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protected amine in the synthesis of complex organic molecules .
- Employed in the preparation of phosphatidyl ethanolamines and ornithine .
Biology:
- Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry:
- Used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective deprotection is required at specific stages .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar structure but lacks the hydroxyethyl group.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group.
N-Boc-ethanolamine: Another protected amine with a similar structure.
Uniqueness:
- The presence of both a hydroxyethyl group and a carbamate group makes tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate unique in its reactivity and applications. It offers a balance of hydrophilicity and protection, making it versatile for various synthetic applications.
Eigenschaften
Molekularformel |
C9H18N2O4 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-hydroxyethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6-7(13)10-4-5-12/h12H,4-6H2,1-3H3,(H,10,13)(H,11,14) |
InChI-Schlüssel |
SHEVMIDBTJKQTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide](/img/structure/B13574474.png)
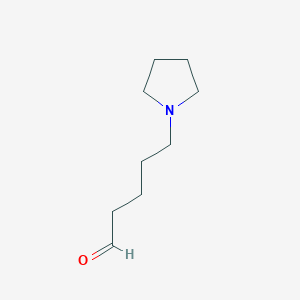
![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)

![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
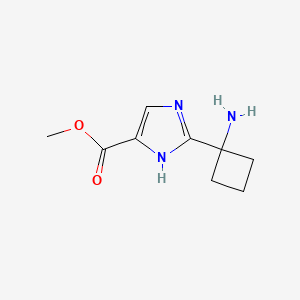
![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)
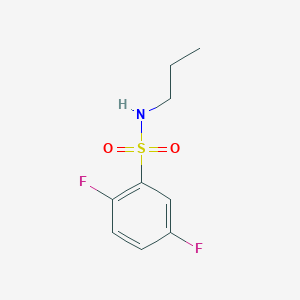
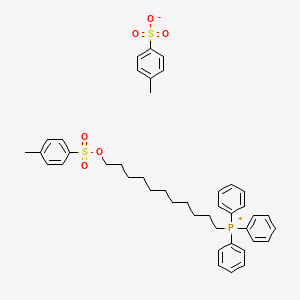
![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-4-onehydrochloride](/img/structure/B13574522.png)

